Einecs 265-273-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrotreated middle distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates. The process typically uses a catalyst composed of metals such as nickel, molybdenum, or cobalt supported on alumina. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 bar) to facilitate the removal of sulfur, nitrogen, and other impurities .

Industrial Production Methods

In industrial settings, hydrotreated middle distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which is usually a mixture of straight-run middle distillates and cracked distillates, is treated with hydrogen in the presence of a catalyst. The resulting product is a cleaner, more stable middle distillate with reduced levels of sulfur and other contaminants .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrotreated middle distillate primarily undergoes oxidation and combustion reactions. These reactions are essential for its use as a fuel.

Common Reagents and Conditions

Oxidation: In the presence of oxygen, hydrotreated middle distillate can undergo oxidation to form various oxygenated compounds. This reaction typically occurs at elevated temperatures.

Combustion: When used as a fuel, hydrotreated middle distillate undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and energy. This reaction occurs at high temperatures and is facilitated by the presence of a spark or flame.

Major Products Formed

Oxidation: The oxidation of hydrotreated middle distillate can produce aldehydes, ketones, and carboxylic acids.

Combustion: The complete combustion of hydrotreated middle distillate produces carbon dioxide and water.

Wissenschaftliche Forschungsanwendungen

Hydrotreated middle distillate has several scientific research applications, including:

Chemistry: It is used as a reference material for the calibration of instruments used in the determination of total sulfur in diesel fuel oils.

Biology: Research on the environmental impact of hydrotreated middle distillate focuses on its biodegradability and toxicity to aquatic life.

Medicine: Studies on the potential health effects of exposure to hydrotreated middle distillate, particularly in occupational settings, are ongoing.

Wirkmechanismus

The primary mechanism by which hydrotreated middle distillate exerts its effects is through combustion. When used as a fuel, it undergoes combustion to produce energy, carbon dioxide, and water. The molecular targets involved in this process are the hydrocarbons present in the distillate, which react with oxygen to release energy .

Vergleich Mit ähnlichen Verbindungen

Hydrotreated middle distillate can be compared with other middle distillates such as straight-run middle distillate and cracked middle distillate. The key differences include:

Hydrotreated Middle Distillate: Known for its high stability and low sulfur content due to the hydrotreating process.

Straight-Run Middle Distillate: Produced directly from the distillation of crude oil and contains higher levels of sulfur and impurities.

Cracked Middle Distillate: Produced from the cracking of heavier fractions and contains a higher concentration of olefins and aromatics.

These differences highlight the uniqueness of hydrotreated middle distillate in terms of its cleaner composition and better performance as a fuel.

Eigenschaften

CAS-Nummer |

64918-94-1 |

|---|---|

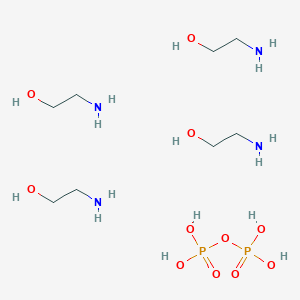

Molekularformel |

C8H32N4O11P2 |

Molekulargewicht |

422.31 g/mol |

IUPAC-Name |

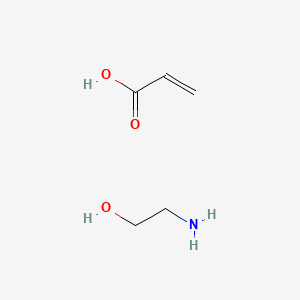

2-aminoethanol;phosphono dihydrogen phosphate |

InChI |

InChI=1S/4C2H7NO.H4O7P2/c4*3-1-2-4;1-8(2,3)7-9(4,5)6/h4*4H,1-3H2;(H2,1,2,3)(H2,4,5,6) |

InChI-Schlüssel |

IQDKNPVDFVTIOC-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)